molecular formula C10H13N3OS B1393275 6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1325303-62-5

6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No. B1393275
M. Wt: 223.3 g/mol
InChI Key: QMNXEXISWVVQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

6-Methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one and its derivatives have shown significant potential in antitumor activities. A study by Hafez and El-Gazzar (2017) synthesized novel derivatives of this compound and tested them against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. The findings revealed that several of these compounds displayed potent anticancer activity, comparable to doxorubicin, a well-known chemotherapy medication (Hafez & El-Gazzar, 2017).

Dual Inhibitors of Enzymes in Cancer Therapy

Another significant application is as dual inhibitors of enzymes critical in cancer therapy. Gangjee et al. (2005) synthesized compounds derived from this chemical structure, which showed potent inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are key targets in cancer treatment, and the inhibition of these enzymes can effectively halt the growth of cancer cells (Gangjee et al., 2005).

Antimicrobial and Antibacterial Properties

This compound also shows promise in antimicrobial and antibacterial applications. Tiwari et al. (2018) reported the synthesis of derivatives that demonstrated significant in vitro antifungal and antibacterial activity. These findings suggest potential uses in treating infectious diseases caused by various microorganisms (Tiwari et al., 2018).

Synthesis and Biological Evaluation

Verhoest et al. (2012) explored the synthesis of a novel PDE9A inhibitor, a compound structurally related to 6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, for the treatment of cognitive disorders. The study highlights the potential of this compound in neuropharmacology and its role in elevating central cGMP levels in the brain, indicating its relevance in cognitive enhancement and treatment of related disorders (Verhoest et al., 2012).

Safety And Hazards

The safety and hazards associated with pyridopyrimidines would depend on their specific structure and biological activity. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

Pyridopyrimidines continue to be an area of interest in pharmaceutical research due to their wide range of biological activities1. Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for therapeutic use.


Please note that this information is quite general and may not fully apply to the specific compound you mentioned. For more accurate information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

6-methyl-3-propan-2-yl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-5(2)13-9(14)8-7(12-10(13)15)4-6(3)11-8/h4-5,11H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNXEXISWVVQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=S)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 2
6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 3
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6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 5
6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 6
6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

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